molecular formula C8H7NS2 B147272 2(3H)-Benzothiazolethione, 3-methyl- CAS No. 2254-94-6

2(3H)-Benzothiazolethione, 3-methyl-

Cat. No. B147272
CAS RN: 2254-94-6
M. Wt: 181.3 g/mol
InChI Key: IRNRNPNZAKHEAW-UHFFFAOYSA-N
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Description

The compound "2(3H)-Benzothiazolethione, 3-methyl-" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential use in pharmaceuticals, particularly as antitumor agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization process, which allowed for the production of pure samples of target compounds . Additionally, oxidative Csp3-H functionalization has been described for the synthesis of 2-azaarenyl benzothiazoles, showcasing a method where the methyl group of 2-methylazaarenes serves as an electrophilic carbon, leading to high yields of the desired products .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic and analytical techniques. For example, the structure of a related compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was characterized by FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods. Theoretical calculations using density functional theory (DFT) have shown good consistency with experimental data .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions with organic electrophiles. For example, (2-benzothiazolyl)methyllithium reacts quickly at low temperatures with electrophiles like aldehydes, ketones, and nitriles, leading to the introduction of functional groups such as alcohol, keto-enol, or amine-enamine in extracyclic positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The solid-state structure of a related compound, 3-hydroxy-4-methyl-2(3H)-thiazolethione, was determined using synchrotron radiation and verified by Rietveld refinement against laboratory powder X-ray diffraction data . The photochemistry of benzothiazole derivatives has also been explored, with studies showing the formation of various products such as disulfides, oxo derivatives, and elemental sulfur upon UV irradiation .

Scientific Research Applications

Application 1: Synthesis of Benzothiazolium Azo Dyes

  • Summary of the Application: “2(3H)-Benzothiazolethione, 3-methyl-” is used in the synthesis of benzothiazolium azo dyes . Azo dyes are organic compounds bearing the functional group R−N=N−R’, in which R and R’ can be either aryl or alkyl. They are widely used in the textile industry.

Application 2: Chromogenic Reagent

  • Summary of the Application: “2(3H)-Benzothiazolethione, 3-methyl-” is used as a chromogenic reagent for the determination of cholesterol, benzodiazepines, and enzyme activity . Chromogenic reagents are substances that produce a specific color when they come into contact with certain compounds, which can be used to detect the presence or concentration of these compounds.

Application 3: Electrophilic Coupling Reagent

  • Summary of the Application: “2(3H)-Benzothiazolethione, 3-methyl-” is used as an electrophilic coupling reagent for the spectrophotometric determination of chloramine-B (CAB) and other residual chlorine content in various environmental water samples .

Application 4: Synthesis of Imidazole Containing Compounds

  • Summary of the Application: “2(3H)-Benzothiazolethione, 3-methyl-” is used in the synthesis of imidazole containing compounds . These compounds have been evaluated for antimicrobial activity against various bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves understanding the potential applications of the compound and areas of future research .

properties

IUPAC Name

3-methyl-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNRNPNZAKHEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073288
Record name 2(3H)-Benzothiazolethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzothiazolethione, 3-methyl-

CAS RN

2254-94-6
Record name 3-Methyl-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2254-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzothiazole-2(3H)-thione
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Record name 3-Methylbenzothiazole-2-thione
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Record name 2(3H)-Benzothiazolethione, 3-methyl-
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Record name 3-methylbenzothiazole-2(3H)-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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